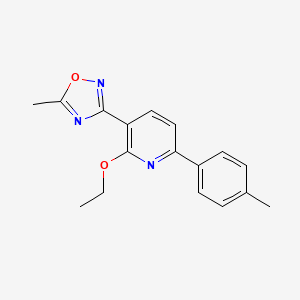
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is an organic compound that features a nitroaniline core substituted with an ethyl group and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Ethylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products
Reduction: N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-aminoaniline.
Substitution: Products depend on the nucleophile used, such as N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methoxyaniline when using sodium methoxide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is unique due to the specific combination of substituents on the nitroaniline core, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring and the ethyl groups can impart distinct electronic properties, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-11-14-12(19-15-11)8-5-6-9(13-4-2)10(7-8)16(17)18/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYZLKFECBBXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7706855.png)





![3,4-dimethoxy-N-[(Z)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B7706892.png)
![5-[4-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-3-nitrophenyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7706899.png)

![N-(3-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7706916.png)
![5-[(4-chlorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide](/img/structure/B7706931.png)

![N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide](/img/structure/B7706951.png)
